An In-depth Technical Guide to the Structural Analysis of 2-Bromo-2-methylpropan-1-amine Hydrochloride
An In-depth Technical Guide to the Structural Analysis of 2-Bromo-2-methylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-2-methylpropan-1-amine hydrochloride. As a key building block in organic synthesis, a thorough understanding of its structural characteristics is paramount for its effective application in research and drug development. This document moves beyond a simple listing of techniques to provide a deeper understanding of the causality behind experimental choices and the logic of data interpretation, ensuring a robust and validated analytical workflow.
Introduction: The Significance of a Versatile Building Block
2-Bromo-2-methylpropan-1-amine hydrochloride is a bifunctional organic compound containing a primary amine and a tertiary alkyl bromide. This unique combination of reactive sites makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceuticals and materials. The hydrochloride salt form enhances its stability and handling properties compared to the free base.
Accurate structural confirmation is the bedrock of any chemical synthesis. This guide will detail the primary analytical techniques employed to confirm the identity and purity of 2-Bromo-2-methylpropan-1-amine hydrochloride, ensuring the integrity of subsequent research and development activities.
Core Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before undertaking detailed structural analysis.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁BrClN | PubChem |
| Molecular Weight | 188.50 g/mol | PubChem |
| Appearance | White to off-white solid | Generic Material Properties |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | General knowledge of amine salts |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Basis for NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common nuclei observed. The chemical shift (δ) of a nucleus is influenced by its local electronic environment. Electronegative atoms, such as bromine, chlorine, and the protonated amine group, will deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents. Spin-spin coupling, observed as signal splitting (multiplicity), provides information about adjacent, non-equivalent nuclei.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Bromo-2-methylpropan-1-amine hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for amine salts as the acidic N-H protons can exchange with deuterium, leading to their disappearance from the spectrum, which can simplify the analysis.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and vortex briefly to ensure homogeneity.
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]
Data Interpretation: Expected Spectra
¹H NMR Spectrum (Predicted in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.3 | Singlet | 2H | -CH ₂-NH₃⁺ | Protons on the carbon adjacent to the electron-withdrawing ammonium group are deshielded. |
| ~ 1.8 | Singlet | 6H | -C(CH ₃)₂-Br | Protons of the two methyl groups are chemically equivalent and are deshielded by the adjacent bromine atom. |
Note: In a non-deuterated solvent, the -NH₃⁺ protons would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature.
¹³C NMR Spectrum (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 65 | C (CH₃)₂Br | The quaternary carbon is significantly deshielded by the directly attached bromine atom. |
| ~ 50 | C H₂NH₃⁺ | The methylene carbon is deshielded by the adjacent ammonium group. |
| ~ 30 | C(C H₃)₂Br | The methyl carbons are in a typical aliphatic region but are slightly deshielded by the quaternary carbon and bromine. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.
Theoretical Basis for IR Analysis
The primary amine, in its protonated hydrochloride salt form (-NH₃⁺), will exhibit characteristic stretching and bending vibrations. The C-H bonds of the methyl and methylene groups will also show distinct stretching and bending absorptions. The C-Br stretch is typically observed in the fingerprint region of the spectrum.
Experimental Protocol: FTIR Analysis
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any residual water.
-
In an agate mortar, grind 1-2 mg of 2-Bromo-2-methylpropan-1-amine hydrochloride with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[2][3]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the press.
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation: Expected Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | N-H stretch | -NH₃⁺ |
| ~2970-2850 | C-H stretch | -CH₃, -CH₂ |
| ~1600-1500 | N-H bend (asymmetric) | -NH₃⁺ |
| ~1470-1450 | C-H bend | -CH₃, -CH₂ |
| ~1380-1365 | C-H bend (umbrella) | gem-dimethyl |
| 750-500 | C-Br stretch | Alkyl bromide |
Note: The N-H stretching of the ammonium salt is often broad due to hydrogen bonding.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
Theoretical Basis for MS Analysis
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecular structure. For compounds containing bromine, the presence of two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic "M" and "M+2" peaks for any fragment containing a bromine atom.[5]
Experimental Protocol: EI-MS
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography for a volatile compound.
-
The sample is vaporized and enters the ionization chamber.
-
The vaporized molecules are ionized by an electron beam.
-
The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
A detector records the abundance of each ion.
Data Interpretation: Expected Fragmentation Pattern
The mass spectrum of the free base (2-Bromo-2-methylpropan-1-amine) is what would be observed.
-
Molecular Ion (M⁺): A pair of peaks at m/z 151 and 153, corresponding to [C₄H₁₀⁷⁹BrN]⁺ and [C₄H₁₀⁸¹BrN]⁺. These peaks may be weak due to the instability of the molecular ion.
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This would result in the loss of a CH₂NH₂ radical, leading to a fragment at m/z 93 and 95 ([C₃H₆Br]⁺).
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 72 ([C₄H₁₀N]⁺).
-
Loss of a Methyl Group: Loss of a CH₃ radical would lead to fragments at m/z 136 and 138.
X-Ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[7] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Theoretical Basis for X-Ray Crystallography
When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By rotating the crystal and collecting the diffraction data from all angles, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Expected Structural Features
The crystal structure of 2-Bromo-2-methylpropan-1-amine hydrochloride would be expected to show:
-
The tetrahedral geometry around the sp³ hybridized carbon atoms.
-
The ionic interaction between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻).
-
Intermolecular hydrogen bonding between the ammonium protons and the chloride anions, as well as potentially with adjacent ammonium groups, forming a complex crystal lattice.
Conclusion: A Multi-faceted Approach to Structural Validation
The structural analysis of 2-Bromo-2-methylpropan-1-amine hydrochloride is a multi-pronged endeavor. While each analytical technique provides valuable pieces of the puzzle, it is their combined application that affords a complete and unambiguous structural assignment. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and insights into fragmentation pathways. Finally, X-ray crystallography, when applicable, offers the definitive solid-state structure. By employing these techniques in a logical and self-validating workflow, researchers can proceed with confidence in the identity and purity of this important synthetic building block.
References
-
Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]
-
Sample preparation for FT-IR. Chemistry Analytical Lab, FT-IR Spectroscopy. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). AZoM.com. [Link]
-
McMurry, J. (2023). Organic Chemistry. OpenStax. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 2-bromo-2-methylpropane. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
